Acetic acid;2-chloro-2-methyltridecan-1-ol
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Overview
Description
Acetic acid;2-chloro-2-methyltridecan-1-ol is a compound that combines the properties of acetic acid and a chlorinated alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-chloro-2-methyltridecan-1-ol typically involves the chlorination of 2-methyltridecan-1-ol followed by esterification with acetic acid. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride, and the esterification process may require an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced monitoring techniques helps maintain the desired reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The alcohol group in 2-chloro-2-methyltridecan-1-ol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The chlorinated alcohol can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used to replace the chlorine atom.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of alcohols, amines, or other substituted compounds.
Scientific Research Applications
Acetic acid;2-chloro-2-methyltridecan-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a component in formulations for various industrial applications.
Mechanism of Action
The mechanism of action of acetic acid;2-chloro-2-methyltridecan-1-ol involves its interaction with specific molecular targets and pathways. The chlorinated alcohol group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The acetic acid moiety may also contribute to the compound’s overall reactivity and interactions with biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2-methylpropan-1-ol: A similar chlorinated alcohol with a shorter carbon chain.
Acetic acid;2-chloroethanol: Another compound combining acetic acid with a chlorinated alcohol.
Uniqueness
Acetic acid;2-chloro-2-methyltridecan-1-ol is unique due to its longer carbon chain and specific substitution pattern, which may confer distinct chemical and biological properties compared to shorter-chain analogs
Properties
CAS No. |
65818-12-4 |
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Molecular Formula |
C16H33ClO3 |
Molecular Weight |
308.9 g/mol |
IUPAC Name |
acetic acid;2-chloro-2-methyltridecan-1-ol |
InChI |
InChI=1S/C14H29ClO.C2H4O2/c1-3-4-5-6-7-8-9-10-11-12-14(2,15)13-16;1-2(3)4/h16H,3-13H2,1-2H3;1H3,(H,3,4) |
InChI Key |
WSHKRYKJXPNHND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(C)(CO)Cl.CC(=O)O |
Origin of Product |
United States |
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